Atomic Mass Leverage for MS and X‑Ray Crystallography Relative to Non‑Brominated Analogs
The presence of bromine (atomic mass ~79.9 Da) in 1‑bromo‑1,1‑difluoro‑3‑nitropropan‑2‑ol confers a molecular mass of 219.97 g·mol⁻¹, substantially higher than the non‑brominated analog 3,3‑difluoro‑1‑nitro‑2‑propanol (MW 141.07 g·mol⁻¹) and the perfluorinated analog 1,1,1‑trifluoro‑3‑nitropropan‑2‑ol (MW 159.06 g·mol⁻¹). This mass increment provides a characteristic isotopic pattern (⁷⁹Br:⁸¹Br ≈ 1:1) that serves as an intrinsic reporter for liquid chromatography–mass spectrometry (LC‑MS) tracking and can be exploited for experimental phasing in small‑molecule X‑ray crystallography [1][2].
| Evidence Dimension | Molecular weight (g·mol⁻¹) and bromine isotopic signature |
|---|---|
| Target Compound Data | MW 219.97; Br isotopic doublet (⁷⁹Br/⁸¹Br ≈ 1:1) |
| Comparator Or Baseline | 3,3‑Difluoro‑1‑nitro‑2‑propanol: MW 141.07; no Br signature. 1,1,1‑Trifluoro‑3‑nitropropan‑2‑ol: MW 159.06; no Br signature. |
| Quantified Difference | ΔMW = +78.9 Da vs. non‑brominated analog; ΔMW = +60.9 Da vs. trifluoromethyl analog |
| Conditions | Calculated from standard atomic masses; MS‑applicable under electrospray ionization (ESI) conditions. |
Why This Matters
A procurement choice favoring the brominated compound directly enables unambiguous MS detection and optional heavy‑atom phasing that are impossible with the lighter analogs.
- [1] American Elements. (2022). Safety Data Sheet: 1-Bromo-1,1-difluoro-3-nitropropan-2-ol (CAS 1384427-94-4); molecular weight 219.97. View Source
- [2] PubChem. Compound Summary for CID 73994800: 1-Bromo-1,1-difluoro-3-nitropropan-2-ol; molecular weight and SMILES. View Source
